molecular formula C24H23N3O4 B387582 1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine CAS No. 296770-98-4

1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine

Cat. No.: B387582
CAS No.: 296770-98-4
M. Wt: 417.5g/mol
InChI Key: ZUALOPHHOJXVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine is a complex organic compound with a molecular formula of C24H23N3O4. This compound is characterized by the presence of a nitrobenzodioxole moiety attached to an imidazolidine ring, which is further substituted with two benzyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Nitration: The benzodioxole is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

    Imidazolidine Ring Formation: The nitrated benzodioxole is reacted with benzylamine and formaldehyde under basic conditions to form the imidazolidine ring.

    Benzylation: Finally, the imidazolidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

1,3-dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-27(29)21-14-23-22(30-17-31-23)13-20(21)24-25(15-18-7-3-1-4-8-18)11-12-26(24)16-19-9-5-2-6-10-19/h1-10,13-14,24H,11-12,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUALOPHHOJXVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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